molecular formula C20H37BN2O5SSi B8064661 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate

Cat. No.: B8064661
M. Wt: 456.5 g/mol
InChI Key: HBNMLZWVAOSFSG-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate is a complex organic compound that features a thiazole ring, a boronate ester, and protective groups such as tert-butoxycarbonyl and trimethylsilyl. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amine.

    Attachment of Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting the compound with trimethylsilyl chloride (TMS-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the boronate ester, converting it to a boronic acid or a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the boronate ester and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Boronic acids, boranes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes, particularly those involving boron chemistry.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Medicine

    Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting biomolecules with diol-containing structures. The thiazole ring can interact with various biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • **tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of protective groups and functional moieties, which provide it with a distinct reactivity profile and make it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]-N-(2-trimethylsilylethoxymethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMLZWVAOSFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37BN2O5SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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